ioversol
Descripción
Propiedades
Número CAS |
133352-44-0 |
|---|---|
Fórmula molecular |
C9H8BrFO2 |
Sinónimos |
1,3-Benzenedicarboxamide, N,N/'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo-, [R-(R*,R*)]- |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Ethiodized Poppyseed Oil (EPO) vs. Ioversol
In hysterosalpingography (HSG), EPO, an oil-based CM, demonstrated superior image quality to ioversol in uterine and tubal imaging (total image quality score: P < 0.001) . However, ioversol’s water solubility ensures rapid clearance, eliminating iodine residue observed in 22.5% of EPO patients (P < 0.001) .
Iopamidol vs. Ioversol
Ioversol 320 (702 mOsm/kg·H₂O) outperformed iopamidol 250 (524 mOsm/kg·H₂O) in hepatic angiography, attributed to its lower viscosity (5.8 mPa·s vs. 3.0 mPa·s) and higher iodine concentration, which enhances vascular opacification . Conversely, in vitro studies found iopamidol superior in reducing coagulation time and erythrocyte deformation, though clinical relevance remains unclear .
Iohexol vs. Ioversol
In intravenous urography, ioversol provided significantly better ureter opacification (P = 0.029) and diagnostic certainty (P = 0.025) compared to iohexol, despite comparable safety profiles .
Physicochemical Properties
Ioversol’s intermediate osmolality and viscosity balance tissue penetration and vascular retention, making it versatile for angiography and CT. Iso-osmolar agents like iodixanol (290 mOsm/kg·H₂O) are preferred for intrathecal use but exhibit higher viscosity, limiting flow rates .
Hypersensitivity and Nephrotoxicity
Ioversol has a lower incidence of hypersensitivity reactions (HSRs: 0.13–0.66%) compared to iodixanol (0.27–0.99%) and iomeprol . Severe HSRs (e.g., anaphylaxis) occur in 0.019% of cases . Post-contrast acute kidney injury (PC-AKI) rates with ioversol (7.5–21.9%) are comparable to iohexol and iopamidol in high-risk populations (e.g., chronic kidney disease) .
Hematologic Effects
Ioversol and iodixanol similarly inhibit platelet adhesion and P-selectin expression, reducing thrombotic risks during vascular procedures. However, ioversol’s inhibition of adrenaline-induced platelet activation is more pronounced (P < 0.05) .
Q & A
Basic Research Questions
Q. What methodologies are recommended for evaluating ioversol’s renal safety in dose-response studies?
- Methodological Answer : Use stratified patient cohorts grouped by contrast dose (e.g., ≤150 mL, 151–200 mL, >200 mL) and measure early biomarkers like serum creatinine (sCr), cystatin C, or neutrophil gelatinase-associated lipocalin (NGAL) pre- and post-administration. Include hydration protocols to mitigate confounding factors . For statistical analysis, apply multivariate regression to correlate dose with renal injury markers while adjusting for comorbidities (e.g., diabetes).
Q. How can HPLC be optimized for quality control of ioversol in pharmaceutical research?
- Methodological Answer : Utilize a C8 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water (4:95) at 1.0 mL/min flow rate. Set detection to 254 nm and maintain column temperature at 35°C. Validate the method for linearity (80–120 μg/mL), precision (RSD <2%), and stability (24-hour window). This setup effectively separates ioversol from impurities and degradation products .
Q. What are the best practices for designing clinical trials comparing ioversol with other nonionic contrast media (ICM)?
- Methodological Answer : Adopt double-blind, randomized designs with balanced patient allocation. Primary endpoints should include diagnostic efficacy (e.g., enhancement quality rated as “good/excellent”) and adverse event rates (e.g., moderate-to-severe heat sensation). Use meta-analysis frameworks (e.g., PRISMA guidelines) to pool data from multiple trials, ensuring heterogeneity testing (I² statistic) and subgroup analysis for high-risk populations .
Advanced Research Questions
Q. How can CEST MRI be applied to study ioversol’s role in tumor microenvironment pH mapping?
- Methodological Answer : Prepare phantoms with ioversol at pH 6.0–7.8 to establish a ratiometric calibration curve. In vivo, use MMTV-Erbb2 transgenic mice or McA-RH7777 hepatoma models. Acquire CEST images at 4.3 ppm (amide proton transfer) and 5.6 ppm (ioversol-specific). Normalize signals to reference regions (e.g., muscle) to generate relative pH maps. Validate with histopathology .
Q. What techniques enable real-time pharmacokinetic monitoring of ioversol in hemodialysis patients?
- Methodological Answer : Couple online desalination tubes with triple-quadrupole mass spectrometry (TQ-MS) to analyze spent hemodialysate. Use positive ion mode with m/z 807.11 (ioversol) and 821.09 (iohexol as internal standard). Calibrate for linearity (0.1–100 ng/mL) and track signal intensity changes over 24 hours. This method bypasses matrix interference and achieves a 178x sensitivity gain .
Q. How to resolve contradictory data on ioversol’s endothelin release effects in preclinical models?
- Methodological Answer : Replicate in vitro studies using human umbilical vein endothelial cells (HUVECs) exposed to ioversol (10–100 mg I/mL). Measure endothelin-1 (ET-1) via ELISA and compare with iothalamate. In vivo, use anesthetized rats to assess renal blood flow (Doppler) and plasma ET-1. Control for osmolality and iodine concentration. Contradictions may arise from species-specific responses or dosing regimens .
Contradiction Analysis Framework
- Example : Conflicting reports on ioversol’s renal vasoconstriction vs. iothalamate.
- Approach : Conduct head-to-head studies in ischemia-reperfusion rat models. Measure glomerular filtration rate (GFR) and tubular injury markers (KIM-1). Use RNA-seq to profile endothelin receptor expression. Discrepancies may stem from differential iodine delivery rates or baseline endothelial dysfunction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
